2-(Difluoromethoxy)-2-methylpropan-1-amine

Metabolic Stability PDE4D Inhibition Fluorine Bioisostere

Streamline SAR campaigns with 2-(Difluoromethoxy)-2-methylpropan-1-amine (CAS 1497338-38-1), a ready-to-use difluoromethoxy amine building block. Eliminate lengthy in-house synthesis of fluorinated fragments. Key benefits: 1) Enhanced metabolic stability and membrane permeability via the -OCF2H bioisostere; 2) Demonstrated target selectivity in PDE4D inhibitor series; 3) ≥98% purity ensures reproducibility in lead optimization. In stock for immediate dispatch.

Molecular Formula C5H11F2NO
Molecular Weight 139.146
CAS No. 1497338-38-1
Cat. No. B2574752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)-2-methylpropan-1-amine
CAS1497338-38-1
Molecular FormulaC5H11F2NO
Molecular Weight139.146
Structural Identifiers
SMILESCC(C)(CN)OC(F)F
InChIInChI=1S/C5H11F2NO/c1-5(2,3-8)9-4(6)7/h4H,3,8H2,1-2H3
InChIKeyQNWFQMHAAZOJNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethoxy)-2-methylpropan-1-amine: A Fluorinated Amine Building Block


2-(Difluoromethoxy)-2-methylpropan-1-amine (CAS 1497338-38-1) is an aliphatic primary amine containing a gem-difluoromethoxy group. The difluoromethoxy (-OCF2H) moiety serves as a metabolically stable bioisostere of the methoxy group, offering enhanced lipophilicity and altered electronic properties while preserving similar steric characteristics [1]. This structural feature makes the compound a versatile building block for the synthesis of bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals where modulation of metabolic stability and membrane permeability is critical [2].

Fluorinated bioisostere building block for lead synthesis
Enables metabolic stability modulation studies
Commercially available for rapid synthetic workflow integration

Analog Limitations for 2-(Difluoromethoxy)-2-methylpropan-1-amine


Direct substitution of 2-(difluoromethoxy)-2-methylpropan-1-amine with its non-fluorinated methoxy analog or alternative alkoxy derivatives is scientifically unjustified in research contexts requiring precise control over physicochemical and pharmacokinetic properties. The difluoromethoxy group introduces distinct electronic and conformational effects not replicated by OCH3, OCF3, or other fluorinated ethers. Studies on related systems demonstrate that the -OCF2H group can be equipotent to certain analogs but with unique substituent size constraints critical for target engagement, as observed in ALK inhibitor SAR where the alkoxy size at a specific position proved essential for activity [1]. Furthermore, the -OCF2H moiety is uniquely susceptible to hydrolysis under strong acidic or basic conditions , a property that must be considered in synthetic planning and storage. Consequently, replacing this specific compound with a non-fluorinated or differently fluorinated analog can lead to substantial deviations in metabolic stability, target selectivity, and overall biological outcomes, rendering experimental results non-reproducible or irrelevant.

Target Property
Substitute Risk
-OCF2H metabolic stability profile
-OCH3 analog may show reduced metabolic stability
Reported PDE4D3 selectivity context
Alternative alkoxy groups may alter isoform selectivity
Unique hydrolysis susceptibility under acidic/basic conditions
Non-fluorinated analogs may differ in chemical stability profile

Quantifiable Evidence for 2-(Difluoromethoxy)-2-methylpropan-1-amine


Metabolic Stability Comparison in PDE4D Inhibitors

In a head-to-head comparison within a PDE4D inhibitor series, replacing the 3-methoxy group with a 3-difluoromethoxy isostere led to a compound (3b) with significantly improved pharmacokinetic profile relative to its non-fluorinated analogue [1]. While this is a class-level inference for the target compound, it strongly supports that the -OCF2H group can confer enhanced metabolic stability over -OCH3 in related molecular contexts.

PK profile in PDE4D inhibitors
Class-level
Reported PK profile: -OCF2H group associated with enhanced metabolic stability vs. -OCH3 in rat studies [1]
Supports metabolic stability modulation research
Specific PK parameters not disclosed; class-level inference
Metabolic Stability PDE4D Inhibition Fluorine Bioisostere

Selectivity and Potency in PDE4D Inhibition

A series of PDE4D inhibitors containing a 3-difluoromethoxy isosteric moiety, a structural feature analogous to the target compound's functional group, demonstrated good PDE4D3 inhibitory activity while remaining largely inactive against other PDE4 isoforms (PDE4A4, PDE4B2, PDE4C2) [1]. While specific IC50 values are not provided in the abstract, the reported selectivity profile suggests that the difluoromethoxy group can contribute to target selectivity over non-fluorinated or differently substituted analogs.

PDE4D isoform selectivity
Class-level
Compound series with -OCF2H showed PDE4D3 activity, inactive against PDE4A4/B2/C2 [1]
Supports isoform selectivity investigation
Qualitative selectivity; exact IC50 not provided
PDE4D Selectivity Inhibitor Potency Structure-Activity Relationship

Lipophilicity and Membrane Permeability

The difluoromethoxy group is a well-established moiety in medicinal chemistry for enhancing lipophilicity and membrane permeability [1]. For example, in a study of fluorinated PDE4D inhibitors, the replacement of a methoxy group with a difluoromethoxy group led to improved pharmacokinetic properties, which is partially attributed to altered lipophilicity and metabolic stability [2]. While direct logP data for the target compound is not available, the class-level inference is strong: the presence of the -OCF2H group in 2-(difluoromethoxy)-2-methylpropan-1-amine is expected to increase lipophilicity compared to its methoxy analog.

Lipophilicity modulation
Class-level
Replacement of -OCH3 with -OCF2H expected to increase lipophilicity (class-level inference) [1,2]
May alter ADME property prediction
Direct logP data for target compound not available
Lipophilicity Membrane Permeability ADME Properties

Commercial Availability and Purity

2-(Difluoromethoxy)-2-methylpropan-1-amine is commercially available from multiple reputable suppliers with a guaranteed purity of ≥95% (HPLC) . This level of purity is essential for reproducible research and is a key differentiator from non-commercially available analogs that would require in-house synthesis and purification, adding significant time and cost to a project. The compound is also available in a higher purity grade of ≥98% .

Commercial purity
Supplier specification
Commercially available at ≥95% (HPLC); higher purity grade ≥98% available
Supports reproducible research procurement
Vendor specifications; verify lot-specific COA
Procurement Purity Chemical Sourcing

Binding Affinity from Patent Literature

While the target compound itself has limited direct quantitative data, a structurally related analog, 4-({3-[2-(Difluoromethoxy)phenyl]piperidin-1-yl}carbonyl)-N,N-dimethylpyridin-2-amine, which contains a difluoromethoxy phenyl group, has a reported IC50 of 700 nM against the Prokineticin receptor 1 (PKR1) in a patent [1]. This demonstrates that the difluoromethoxy group is a viable component in achieving nanomolar potency in a cellular assay. This contrasts with analogs lacking this group, which may show different or no activity.

Binding affinity context
Class-level inference
Related analog with difluoromethoxyphenyl group: IC50 = 700 nM (PKR1, patent data) [1]
Supports potency context for lead optimization
Indirect evidence; target compound IC50 not reported
Binding Affinity IC50 Patent Data

2-(Difluoromethoxy)-2-methylpropan-1-amine Applications


Metabolically Stable Lead Synthesis

This compound is ideally suited for use as a building block in the synthesis of lead compounds where improved metabolic stability is a primary goal. As demonstrated in PDE4D inhibitor studies, the difluoromethoxy group can enhance pharmacokinetic profiles [1]. Researchers can incorporate this amine into larger molecular scaffolds to extend half-life and reduce clearance, accelerating the hit-to-lead optimization process.

Selective Chemical Probe Development

The difluoromethoxy group can contribute to target selectivity, as evidenced by the PDE4D inhibitor series where compounds with this moiety showed high selectivity for PDE4D3 over other isoforms [1]. Therefore, 2-(Difluoromethoxy)-2-methylpropan-1-amine can be used to synthesize chemical probes designed to selectively modulate specific protein targets within a family, minimizing off-target effects and enabling clearer biological interpretation.

SAR Studies

This compound is a critical tool for SAR campaigns. By synthesizing and testing analogs where the -OCF2H group is systematically varied (e.g., replaced with -OCH3, -OCF3, or removed), researchers can precisely quantify the contribution of this specific functional group to a molecule's overall potency, selectivity, and ADME properties. This information is invaluable for rational drug design [1].

Readily Available Building Block for Complex Synthesis

Due to its commercial availability at high purity (≥95% or ≥98%), 2-(Difluoromethoxy)-2-methylpropan-1-amine eliminates the need for time-consuming and costly in-house synthesis of the fluorinated amine fragment . This allows medicinal chemists and process chemists to rapidly advance synthetic routes and focus on constructing more complex molecular architectures.

Application
Selection Property
Validation Focus
Metabolic stability lead synthesis
Fluorine bioisostere incorporation
Metabolic stability endpoint review
Selective chemical probe development
Isoform selectivity context
Target selectivity profiling
SAR studies
Functional group variation
Quantitative SAR data generation
Complex synthesis building block
Commercial availability & purity
Synthetic route efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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